molecular formula C17H19N3NaO3S B564257 r-Omeprazole CAS No. 161796-77-6

r-Omeprazole

Número de catálogo: B564257
Número CAS: 161796-77-6
Peso molecular: 368.4
Clave InChI: HVAJOLFRLWQQQL-GJFSDDNBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

R-Omeprazole is the dextrorotatory enantiomer of omeprazole, a proton pump inhibitor (PPI) used to suppress gastric acid secretion. It is chemically identified as (R)-5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole (CAS: 119141-89-8) . Unlike the racemic mixture (50:50 R/S-omeprazole), this compound exhibits distinct pharmacokinetic and metabolic properties due to stereoselective interactions with cytochrome P450 (CYP) enzymes and differential binding to proteins or cyclodextrins .

Métodos De Preparación

Multi-Step Synthesis from Pyridine-N-Oxide Derivatives

The foundational approach to R-omeprazole synthesis involves a four-step sequence starting from 4-nitro-2,3,5-trimethyl pyridine-N-oxide (I), as detailed in the patent EP1085019A1 . This method prioritizes intermediate stabilization and halogenation efficiency, enabling large-scale production with minimal isolation steps.

ParameterValue
ReagentAcetic anhydride, SOCl₂
Temperature110°C (acetylation), 10–15°C (halogenation)
Yield (II)73%
CatalystNone

Thioether Formation and Methoxy Substitution

Compound II reacts with 5-methoxy-2-mercaptobenzimidazole in the presence of a phase-transfer catalyst (e.g., tetrabutyl ammonium bromide) and sodium hydroxide, forming the thioether intermediate (IV). Step iii replaces the nitro group with methoxy using sodium methoxide and potassium carbonate in methanol under reflux, yielding compound V .

Enantioselective Oxidation

The final oxidation of V to this compound employs peracetic acid at -25°C, achieving sulfoxide formation with moderate enantiomeric excess (ee). While this method is robust, its limitation lies in the need for subsequent chiral resolution to isolate the R-enantiomer .

Asymmetric Oxidation Using Chiral Titanium Complexes

Patent US8697880B2 introduces a breakthrough in enantioselective synthesis by leveraging chiral titanium complexes to directly produce this compound with high optical purity. This method circumvents the need for post-synthesis resolution.

Chiral Titanium Complex Preparation

The titanium catalyst is prepared from titanium(IV) isopropoxide and a chiral ligand (e.g., (R,R)-diethyl tartrate) at elevated temperatures (40–60°C). The pro-chiral sulfide substrate (2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio]-5-methoxy-1H-benzimidazole) is oxidized using cumene hydroperoxide in the presence of this complex.

Table 2: Optimized Conditions for Asymmetric Oxidation

ParameterValue
Oxidizing AgentCumene hydroperoxide
Temperature30–70°C
BaseTriethylamine
ee (this compound)>98%
Yield85%

Crystallization and Purification

The crude sulfoxide is recrystallized from methanol or ethyl acetate to enhance chemical and optical purity. This step is critical for achieving pharmaceutical-grade this compound, as residual (S)-enantiomer levels below 0.1% are attainable .

Novel Grignard Coupling Approach

A 2010 study outlines an alternative route involving esterification of 5-methoxy-2-mercaptobenzimidazole followed by coupling with a Grignard reagent derived from 2-chloromethyl-4-methoxy-3,5-dimethylpyridine.

Ester Formation

The thiol group of 5-methoxy-2-mercaptobenzimidazole is protected as a tert-butyl ester using Boc anhydride. This step prevents undesired side reactions during subsequent coupling.

Grignard Reaction

The Grignard reagent reacts with the esterified benzimidazole at -20°C in tetrahydrofuran (THF), forming the thioether intermediate. Oxidation with m-chloroperbenzoic acid (mCPBA) yields omeprazole, with chiral chromatography required to isolate this compound .

Table 3: Key Parameters for Grignard Coupling

ParameterValue
Reagent2-Chloromethylpyridine Mg complex
SolventTHF
Temperature-20°C
Oxidation AgentmCPBA
Overall Yield62%

Analytical Methods for Enantiomeric Purity Assessment

Ensuring high enantiomeric purity is paramount for this compound’s therapeutic efficacy. Techniques include:

Chiral HPLC

Using cellulose-based chiral columns (e.g., Chiralpak IC) with hexane:isopropanol (80:20) mobile phase, R- and S-omeprazole are resolved with a resolution factor >2.0 .

X-ray Crystallography

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for this compound Synthesis

MethodYieldeeComplexityScalability
Multi-Step (EP1085019A1)73%50–70%HighIndustrial
Asymmetric Oxidation (US8697880B2)85%>98%ModeratePilot-scale
Grignard Coupling 62%99%*HighLaboratory
*After chiral chromatography.

Aplicaciones Científicas De Investigación

Clinical Applications

1. Gastroesophageal Reflux Disease (GERD)
r-Omeprazole is effective in treating GERD, a condition where stomach acid frequently flows back into the esophagus, causing symptoms like heartburn. A study indicated that high-dose omeprazole therapy significantly improved symptom relief in GERD patients, demonstrating an 80% sensitivity and 57.1% specificity in diagnosing the condition through the omeprazole test .

2. Peptic Ulcer Disease (PUD)
The compound is widely used for managing peptic ulcers, including duodenal and gastric ulcers. A recent observational study showed that patients treated with this compound reported significant reductions in ulcer symptoms, with patient satisfaction scores improving markedly over a four-week treatment period .

3. Helicobacter pylori Eradication
this compound is part of combination therapies aimed at eradicating Helicobacter pylori infections, which are linked to peptic ulcer disease. The effectiveness of this compound in these regimens has been well-documented, showing reduced recurrence rates of ulcers when used alongside antibiotics .

4. Zollinger-Ellison Syndrome
This rare condition involves excessive gastric acid production due to tumors in the pancreas or duodenum. This compound is indicated for managing this hypersecretion condition, providing symptom relief and preventing complications associated with high acid levels .

Table 1: Summary of Clinical Applications of this compound

ConditionIndicationEfficacyReference
Gastroesophageal Reflux DiseaseSymptom reliefSensitivity: 80%
Peptic Ulcer DiseaseHealing ulcersSignificant improvement
H. pylori EradicationPart of combination therapyReduced recurrence rate
Zollinger-Ellison SyndromeManaging hypersecretionEffective symptom control

Case Studies

Case Study 1: Effectiveness in GERD Management
In a randomized controlled trial involving 43 patients with GERD symptoms, those treated with this compound demonstrated significant improvement compared to placebo. The study highlighted a reduction in symptom severity and frequency, reinforcing the drug's role as an effective therapeutic option for GERD .

Case Study 2: Patient Satisfaction in Peptic Ulcer Treatment
A study conducted across multiple sites in India assessed patient-reported outcomes following four weeks of this compound therapy for peptic ulcer disease. Results indicated a marked decrease in symptom severity (from a baseline score of 41.32 to 8.93) and high satisfaction rates among participants .

Comparación Con Compuestos Similares

Comparison with S-Omeprazole and Racemic Omeprazole

Metabolic Pathways and Enzyme Specificity

Parameter R-Omeprazole S-Omeprazole (Esomeprazole) Racemic Omeprazole
Primary CYP Enzymes CYP2C19 (90% hydroxylation) CYP3A4 (57% sulfoxidation) CYP2C19 and CYP3A4 (combined)
Key Metabolites 5-hydroxyomeprazole Omeprazole sulfone Hydroxy and sulfone metabolites
Intrinsic Clearance 42.5 µL/min/mg protein 14.6 µL/min/mg protein Intermediate between R/S
AUC (Day 1, 40 mg) 1.39 µmol·h/L 3.88 µmol·h/L 2.44 µmol·h/L
Oral Clearance 1.7-fold higher than S-omeprazole Lower due to CYP3A4 dominance Intermediate

Key Findings :

  • This compound is metabolized faster than S-omeprazole, leading to lower plasma exposure (AUC) and higher clearance .
  • CYP2C19 catalyzes hydroxylation of this compound, while CYP3A4 predominantly sulfoxidates S-omeprazole . This results in 5-hydroxyomeprazole as the major R-enantiomer metabolite (90% of its metabolism) and sulphone for the S-enantiomer (57%) .
  • Racemic omeprazole’s pharmacokinetics reflect a balance between R- and S-enantiomer pathways, but its efficacy is lower than S-omeprazole alone .

Efficacy and Clinical Relevance

  • Acid Suppression : S-Omeprazole (esomeprazole) demonstrates superior acid control due to slower metabolism and higher bioavailability. For example, after repeated 40-mg doses, S-omeprazole’s AUC (9.32 µmol·h/L) is 5.2-fold higher than this compound’s (1.80 µmol·h/L) .
  • Therapeutic Use : S-Omeprazole is marketed as a single-enantiomer drug (esomeprazole) due to its prolonged action and higher efficacy in treating gastroesophageal reflux disease (GERD) .
  • Genetic Polymorphism Impact : CYP2C19 poor metabolizers show elevated this compound exposure, whereas S-omeprazole’s disposition is less affected by CYP2C19 variability .

Physical and Chemical Properties

Property This compound S-Omeprazole
Thermal Stability Lower melting point Higher thermal stability
Crystallinity Lower crystallinity Smooth surface, smaller particle size
Cyclodextrin Binding Stronger with HP-β-CD Stronger with CM-β-CD
Hydrogen Bonds 2 H-bonds with HP-β-CD 1 H-bond with CM-β-CD

Notes:

  • This compound forms more stable inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD) due to stronger hydrogen bonding and enthalpy-driven interactions .
  • S-Omeprazole binds preferentially to carboxymethyl-β-cyclodextrin (CM-β-CD), aiding its separation via chromatography .

Protein Binding and Drug Interactions

  • Human Serum Albumin (HSA) : S-Omeprazole binds more strongly to HSA (logK = 3.73) compared to this compound (logK = 3.50), with distinct binding sites (subdomains IIA vs. IIIA) .
  • Alpha1-Acid Glycoprotein (AGP) : Both enantiomers exhibit stereoselective binding to AGP, influencing their free plasma concentrations .
  • Enzyme Induction: Efavirenz (a CYP inducer) increases clearance of both enantiomers similarly, suggesting non-stereoselective induction of CYP2C19 and CYP3A4 .

Mechanistic Insights from Computational Studies

  • CYP2C19 Hydroxylation : Density functional theory (DFT) studies reveal a 15.7 kcal/mol activation barrier for this compound hydroxylation, favoring its rapid conversion to 5-hydroxyomeprazole. S-Omeprazole’s higher barrier (17.5 kcal/mol) slows its metabolism .
  • Sulfoxidation by CYP3A4 : S-Omeprazole undergoes sulfoxidation with a 9.9 kcal/mol barrier, producing lipophilic sulfone metabolites retained longer in the body .

Actividad Biológica

r-Omeprazole, a chiral form of the well-known proton pump inhibitor (PPI) omeprazole, has garnered attention for its unique biological activities and pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, effects on gastric acid secretion, and potential therapeutic applications.

This compound functions primarily as an inhibitor of the H+/K+-ATPase enzyme located in the gastric parietal cells. This enzyme is crucial for the secretion of gastric acid. By inhibiting this proton pump, this compound effectively reduces gastric acid production, leading to increased gastric pH levels.

  • Inhibition of Acid Secretion : The onset of action typically occurs within one hour post-administration, with maximum efficacy reached around two hours later. Continuous dosing enhances its antisecretory effect, plateauing after several days .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive metabolism:

  • Absorption : Peak plasma concentrations are achieved within 0.5 to 3.5 hours after oral administration.
  • Bioavailability : The absolute bioavailability is approximately 30-40%, primarily due to first-pass metabolism in the liver .
  • Metabolism : this compound is metabolized predominantly by the cytochrome P450 system, particularly CYP2C19 and CYP3A4, resulting in several metabolites including hydroxyomeprazole and omeprazole sulfone .

Impact on Gastrin Levels

Studies indicate that this compound administration leads to increased serum gastrin levels during the initial weeks of treatment. This increase correlates with the inhibition of gastric acid secretion but stabilizes with continued use. Notably, elevated gastrin can cause enterochromaffin-like (ECL) cell hyperplasia; however, long-term studies have not conclusively linked this to malignancy .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against Helicobacter pylori, a bacterium associated with peptic ulcers and gastritis:

  • In Vitro Studies : A comparative study showed that the minimal inhibitory concentration (MIC) for this compound against H. pylori was higher than that for esomeprazole, indicating varying efficacy between these compounds .

Treatment of Esophageal Ulcerations

In clinical settings, this compound has been utilized effectively in managing intractable esophageal ulcerations post-sclerotherapy. A case study highlighted significant healing outcomes in patients treated with this compound, underscoring its therapeutic potential beyond acid suppression .

Long-Term Safety Profile

Longitudinal studies involving over 3000 patients have assessed the long-term safety profile of this compound. While ECL cell hyperplasia was noted, no cases of malignancy were reported within the study duration, suggesting a favorable safety profile for chronic use .

Summary Table: Key Biological Activities of this compound

Parameter Description
Mechanism of ActionInhibits H+/K+-ATPase in gastric parietal cells
Onset of ActionWithin 1 hour
Peak Concentration0.5 - 3.5 hours post-administration
Bioavailability30 - 40%
Main Metabolizing EnzymesCYP2C19, CYP3A4
Antimicrobial ActivityEffective against H. pylori (higher MIC than esomeprazole)
Clinical UseEffective in treating esophageal ulcerations

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of r-Omeprazole, and how do CYP enzymes influence its pharmacokinetics?

  • This compound undergoes stereoselective metabolism primarily via CYP2C19 to form 5-hydroxyomeprazole, with CYP3A4 contributing to secondary pathways. Experimental designs should incorporate enzyme induction/inhibition studies (e.g., using efavirenz to induce CYP3A4) to assess metabolic variability. Plasma concentration-time profiles and clearance rates (e.g., 1.7-fold higher oral clearance for R- vs. S-omeprazole) should be quantified using validated HPLC or LC-MS methods .

Table 1: Key Metabolic Parameters of this compound

ParameterThis compoundS-Omeprazole
Primary CYP EnzymeCYP2C19CYP2C19
Major Metabolite5-Hydroxyomeprazole5’-O-desmethylomeprazole
Oral Clearance Ratio*1.7-fold higherReference
*Data derived from pharmacokinetic studies under CYP3A4 induction .

Q. How can researchers address formulation challenges for this compound in generic drug development?

  • Preformulation studies must evaluate physicochemical properties (e.g., solubility, stability under varying pH) and excipient compatibility. Accelerated stability testing (40°C/75% RH) and dissolution profile comparisons against reference products are critical. Regulatory guidelines (FDA/EMA) require bioequivalence studies with pharmacokinetic endpoints (AUC, Cmax) to ensure therapeutic equivalence .

Advanced Research Questions

Q. How do contradictions in stereoselective pharmacokinetic data impact experimental design for this compound?

  • Discrepancies in metabolite ratios (e.g., 10-fold lower metabolic ratio for R-5-hydroxyomeprazole vs. S-isomer) may arise from genetic polymorphisms in CYP2C18. Researchers should stratify study populations by CYP2C19 phenotypes (extensive vs. poor metabolizers) and use crossover designs to control for inter-individual variability. Statistical models (e.g., mixed-effects) should account for covariates like enzyme induction .

Q. What methodological frameworks are optimal for analyzing this compound’s safety profile in longitudinal studies?

  • Systematic reviews (PRISMA guidelines) should synthesize preclinical and clinical data, prioritizing randomized controlled trials (RCTs) and observational studies. Toxicity endpoints (e.g., hepatic enzyme elevations) must be analyzed using meta-regression to adjust for confounding factors. Data extraction tools like Covidence can streamline bias assessment (e.g., ROBINS-I for non-randomized studies) .

Q. How can researchers ensure reproducibility in quantifying this compound enantiomers?

  • Validated chiral separation methods (e.g., RP-HPLC with chiral columns) should report resolution factors (>1.5) and precision (RSD <2%). Calibration curves must cover clinically relevant ranges (0.1–10 µg/mL), with inter-day validation. Reference standards (USP-grade) and blinded sample analysis minimize batch variability .

Q. What strategies resolve discrepancies in CYP-mediated drug-drug interaction (DDI) studies involving this compound?

  • Mechanistic static models (e.g., [I]/Ki) and dynamic PBPK modeling (Simcyp®) can predict DDIs. In vitro assays (human hepatocytes) should confirm CYP2C19/3A4 inhibition constants. Clinical DDI studies must report geometric mean ratios (GMRs) with 90% CIs for AUC and Cmax, adhering to FDA draft guidance .

Q. Methodological Guidelines

  • Data Reporting : Use the metric system (e.g., ng/mL, μM) and report numerical data to ≤3 significant figures unless justified by instrument precision .
  • Manuscript Preparation : Define abbreviations at first use (e.g., AUC: area under the curve) and structure tables with self-explanatory footnotes (e.g., "Values expressed as mean ± SD; n=12") .

Propiedades

InChI

InChI=1S/C17H19N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);/t24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAJOLFRLWQQQL-GJFSDDNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161796-77-6
Record name 1H-Benzimidazole, 6-methoxy-2-[(R)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-, sodium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161796-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.